![molecular formula C12H12BrN3OS B2620439 4-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide CAS No. 2034405-41-7](/img/structure/B2620439.png)
4-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The compound “4-bromo-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}thiophene-2-carboxamide” could potentially interact with proteins or enzymes in the body due to the presence of the pyrazolo[1,5-a]pyridine moiety, which is known to exhibit a broad range of biological activities .
Mode of Action
The compound might bind to its target protein or enzyme, causing a change in its function. The bromine atom in the compound could potentially form a halogen bond with the target, while the amide group could form hydrogen bonds, enhancing the compound’s binding affinity .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown. Compounds with similar structures have been found to be involved in various biochemical processes, including signal transduction and enzymatic reactions .
Pharmacokinetics
The ADME properties of the compound are unknown. The presence of the bromine atom might affect the compound’s distribution in the body, while the amide group could influence its metabolism .
Result of Action
The molecular and cellular effects of the compound’s action are unknown. Based on its structure, it might potentially affect cellular processes such as signal transduction or enzyme activity .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The bromine atom and the amide group in the compound could potentially affect its stability under different conditions .
実験室実験の利点と制限
BPTC has several advantages as a research tool, including its high potency and selectivity towards protein kinases. However, BPTC also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
Several future directions for the research on BPTC have been proposed, including the development of more efficient synthesis methods, the identification of new protein kinase targets, and the optimization of BPTC's pharmacokinetic properties. Additionally, the potential applications of BPTC in the treatment of inflammatory diseases and other non-cancerous conditions are also being explored. Overall, the research on BPTC holds great promise for the development of new drugs and therapies for the treatment of various diseases.
合成法
The synthesis of BPTC involves a multi-step process that starts with the reaction of 2-aminothiophene with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)thiophene. This intermediate is then reacted with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxamide to yield BPTC. The synthesis of BPTC has been reported in several research articles, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
科学的研究の応用
BPTC has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several protein kinases, including Aurora A, Aurora B, and FLT3. These kinases are involved in various cellular processes, such as cell division, and their dysregulation has been linked to the development of several diseases, including cancer. BPTC has also been found to exhibit antiproliferative activity against several cancer cell lines, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
4-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS/c13-8-5-11(18-7-8)12(17)15-9-2-4-16-10(6-9)1-3-14-16/h1,3,5,7,9H,2,4,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCIXXHCHTGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

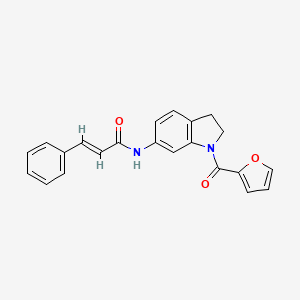
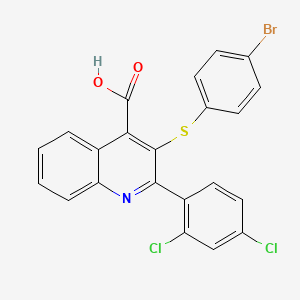
![Methyl 4-((3-(dimethylamino)propyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2620358.png)
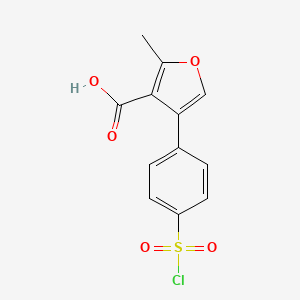
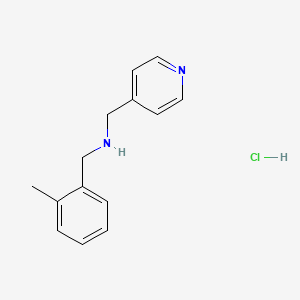
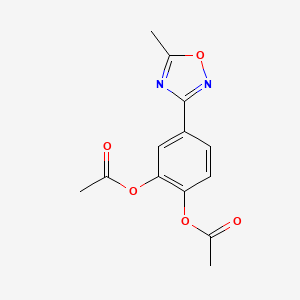
![(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)methanesulfonyl chloride](/img/structure/B2620365.png)

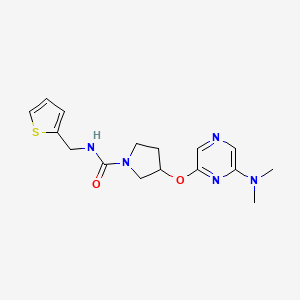
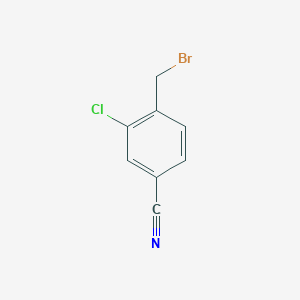
![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)
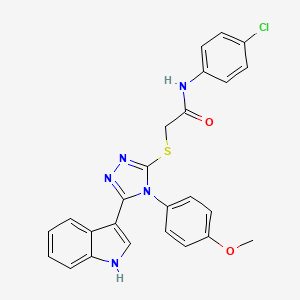
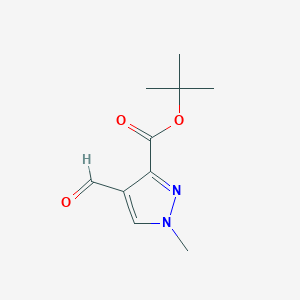
![3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2620379.png)